
2-Chloro-3-(perfluoroethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(perfluoroethyl)pyridine is a chemical compound with the molecular formula C7H3ClF5N . It contains a total of 17 bonds, including 14 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(perfluoroethyl)pyridine is characterized by a pyridine ring with a chlorine atom and a perfluoroethyl group attached to it . The presence of these groups and the specific arrangement of bonds contribute to its unique properties .Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-3-(perfluoroethyl)pyridine are not explicitly mentioned in the literature, similar compounds such as trifluoromethylpyridines have been studied extensively . These studies suggest that the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety play a significant role in the compound’s reactivity .Scientific Research Applications
Herbicide Synthesis
2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a close derivative of 2-Chloro-3-(perfluoroethyl)pyridine, is a key intermediate in synthesizing trifloxysulfuron, an efficient herbicide. The synthesis process involves Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, optimizing the yield up to 48.7% based on nicotinamide (Zuo Hang-dong, 2010).
Insecticide Synthesis
3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-N-(3-pyridyl)cyclopropanecarboxamide, another closely related compound, is a significant intermediate for producing tefluthrin. Tefluthrin is an insecticide effective against a wide range of soil pests in crops like maize and sugar beet. The pyridine ring, a component of this compound, plays a vital role in pesticide discovery (Dongqing Liu et al., 2006).
Solubility Studies
Studies on the solubility of 2-chloro-3-(trifluoromethyl)pyridine, a compound similar to 2-Chloro-3-(perfluoroethyl)pyridine, have been conducted in various solvent mixtures. These studies provide insights into the solvation behavior of such compounds and can aid in understanding their physical and chemical properties in different environments (A. Jouyban et al., 2017).
Antimicrobial Activity
Investigations into the antimicrobial activities of 2-chloro-6-(trifluoromethyl)pyridine have been carried out. This research helps in understanding the potential of such compounds in pharmaceutical applications, particularly in the development of new antimicrobial agents (M. Evecen et al., 2017).
Agricultural Chemicals
The application of 2-chloro-5-trifluoromethyl pyridine as an intermediate in pharmaceuticals, agrochemicals, biochemicals, and especially in herbicides, has been summarized. This compound's versatility in various chemical sectors highlights its importance in scientific research (Li Zheng-xiong, 2004).
Future Directions
The future directions for the study and application of 2-Chloro-3-(perfluoroethyl)pyridine and similar compounds are promising. Trifluoromethylpyridines, for instance, have found extensive use in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .
properties
IUPAC Name |
2-chloro-3-(1,1,2,2,2-pentafluoroethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF5N/c8-5-4(2-1-3-14-5)6(9,10)7(11,12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJAZKPSUJJAKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF5N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(perfluoroethyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propan-2-yl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2458836.png)
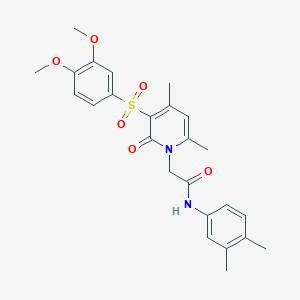
![N-phenethyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2458842.png)
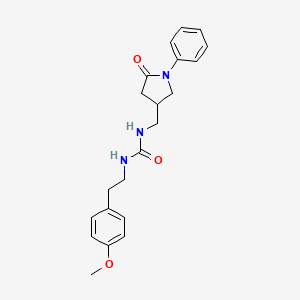
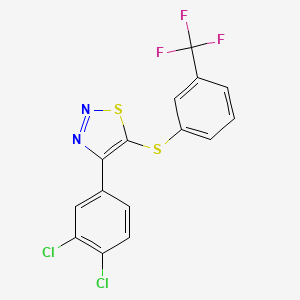
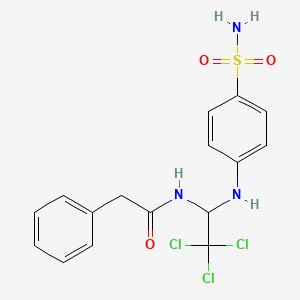
amino}butanoic acid](/img/structure/B2458850.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2458851.png)
![3-(3-chlorophenyl)-6-(2-(4-chlorophenyl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2458854.png)

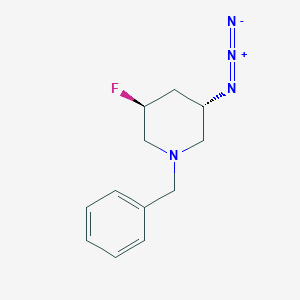
![2-(Benzo[d][1,3]dioxol-5-yl)-1'-isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2458857.png)

![4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)benzamide](/img/structure/B2458859.png)